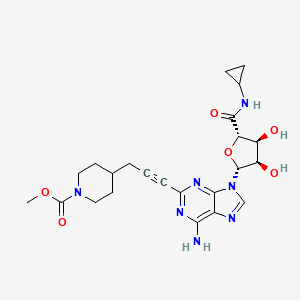

Evodenoson

Description

Propriétés

Numéro CAS |

844873-47-8 |

|---|---|

Formule moléculaire |

C23H29N7O6 |

Poids moléculaire |

499.5 g/mol |

Nom IUPAC |

methyl 4-[3-[6-amino-9-[(2R,3R,4S,5S)-5-(cyclopropylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]prop-2-ynyl]piperidine-1-carboxylate |

InChI |

InChI=1S/C23H29N7O6/c1-35-23(34)29-9-7-12(8-10-29)3-2-4-14-27-19(24)15-20(28-14)30(11-25-15)22-17(32)16(31)18(36-22)21(33)26-13-5-6-13/h11-13,16-18,22,31-32H,3,5-10H2,1H3,(H,26,33)(H2,24,27,28)/t16-,17+,18-,22+/m0/s1 |

Clé InChI |

SQJXTUJMBYVDBB-RQXXJAGISA-N |

SMILES isomérique |

COC(=O)N1CCC(CC1)CC#CC2=NC(=C3C(=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)C(=O)NC5CC5)O)O)N |

SMILES canonique |

COC(=O)N1CCC(CC1)CC#CC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)C(=O)NC5CC5)O)O)N |

Apparence |

Solid powder |

Autres numéros CAS |

844873-47-8 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO, not in water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

4-(3-(6-amino-9-(5-cyclopropylcarbamoyl-3,4-dihydroxytetrahydrofuran-2-yl)-9H-purin-2-yl)prop-2-ynyl)piperidine-1-carboxylic acid methyl ester ATL 313 ATL313 |

Origine du produit |

United States |

Foundational & Exploratory

Evodenoson's Mechanism of Action in Trabecular Meshwork Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Evodenoson is an investigational adenosine (B11128) mimetic that selectively targets the adenosine A1 receptor, a key player in regulating aqueous humor dynamics. This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound and related A1 receptor agonists modulate trabecular meshwork (TM) cell function to increase conventional outflow facility and lower intraocular pressure (IOP). The primary mechanism involves the activation of a specific signaling cascade that leads to the remodeling of the extracellular matrix (ECM) within the trabecular meshwork. This is achieved by increasing the activity of matrix metalloproteinases (MMPs) and decreasing the expression of key ECM components, thereby reducing outflow resistance. This guide details the signaling pathways, summarizes key quantitative data from preclinical and clinical studies, and provides comprehensive experimental protocols for the methodologies used to elucidate this mechanism. While much of the detailed mechanistic work has been conducted with the close analog Trabodenoson, the findings are considered representative of selective A1 receptor agonists like this compound.

Introduction

Glaucoma, a leading cause of irreversible blindness worldwide, is characterized by the progressive loss of retinal ganglion cells.[1] Elevated intraocular pressure (IOP) is a major risk factor for the development and progression of glaucoma.[1] The trabecular meshwork (TM) is a specialized tissue in the anterior chamber of the eye that regulates the outflow of aqueous humor and, consequently, IOP.[2] In glaucomatous eyes, increased resistance to aqueous humor outflow through the TM is a primary contributor to elevated IOP.[3]

This compound and the closely related compound Trabodenoson are selective adenosine A1 receptor agonists that have been developed as topical treatments for glaucoma.[1] These compounds lower IOP by enhancing the conventional outflow of aqueous humor through the trabecular meshwork. This guide provides a detailed overview of the molecular mechanisms underlying the action of these A1 receptor agonists on TM cells.

Signaling Pathway of this compound in Trabecular Meshwork Cells

The mechanism of action of this compound in trabecular meshwork cells is initiated by its binding to the adenosine A1 receptor, a G-protein coupled receptor (GPCR). This binding triggers a downstream signaling cascade that ultimately leads to the remodeling of the extracellular matrix.

The key steps in the signaling pathway are as follows:

-

Adenosine A1 Receptor Activation: this compound, acting as an agonist, binds to and activates the adenosine A1 receptor on the surface of TM cells.

-

G-Protein Coupling: The activated A1 receptor couples to an inhibitory G-protein, specifically of the Gi/o subtype.

-

Phospholipase C (PLC) Activation: The activated Gi/o protein stimulates phospholipase C (PLC).

-

Protein Kinase C (PKC) Activation: PLC activation leads to the subsequent activation of Protein Kinase C alpha (PKCα).

-

ERK1/2 Pathway Activation: PKCα then activates the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2).

-

Modulation of Gene and Protein Expression: The activation of the ERK1/2 pathway leads to changes in the expression and activity of key proteins involved in ECM turnover, including an increase in the activity of matrix metalloproteinase-2 (MMP-2) and an increase in the abundance of MMP-14.

This signaling cascade results in the degradation of ECM components such as fibronectin and collagen IV, leading to a reduction in outflow resistance and an increase in aqueous humor outflow facility.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies on the effects of adenosine A1 receptor agonists on trabecular meshwork cells and intraocular pressure.

Table 1: Preclinical Effects of Adenosine A1 Receptor Agonists on Trabecular Meshwork Cells

| Parameter | Agonist (Concentration) | Cell Type | Effect | Reference |

| ERK1/2 Activation | N6-cyclohexyladenosine (CHA) (5.7 nM EC50) | Human TM cells (HTM-3) | Dose-dependent increase | |

| MMP-2 Secretion | CHA (0.1 µM) | HTM-3 and Bovine TM cells | Time-dependent increase, max at 2 hours | |

| MMP-2 Activity | Trabodenoson (10 µM) | 3D-Human TM constructs | Significant increase | |

| MMP-14 Abundance | Trabodenoson (10 µM) | 3D-Human TM constructs | Increase | |

| Fibronectin Expression | Trabodenoson (10 µM) | 3D-Human TM constructs | Decrease | |

| Collagen IV Expression | Trabodenoson (10 µM) | 3D-Human TM constructs | Decrease | |

| Outflow Facility | Trabodenoson | Aged Mice | 26% increase after 2 days | |

| Outflow Facility | CHA (0.28 µM EC50) | Perfused Bovine Eyes | Concentration-dependent increase | |

| TM Cell Monolayer Permeability | CHA (1.0 µM) | Primary Human TM cells | Significant increase |

Table 2: Clinical Trial Data for Trabodenoson in Patients with Ocular Hypertension or Primary Open-Angle Glaucoma

| Study Phase | Dose | Duration | Mean Diurnal IOP Reduction vs. Placebo | Reference |

| Phase 2 | 500 µg BID | 14 Days | -4.9 ± 2.9 mmHg | |

| Phase 2 | 500 µg BID | 28 Days | -6.5 ± 2.5 mmHg | |

| Phase 2 (Subgroup with baseline IOP ≥25 mmHg) | 500 µg BID | 28 Days | -7.2 ± 2.5 mmHg | |

| Phase 2 | 500 mcg BID | 28 Days | -4.1 mmHg (mean change from baseline) | |

| Phase 3 | Various | 84 Days | Did not meet primary endpoint of superiority |

Note: While Phase 3 trials for Trabodenoson did not meet their primary endpoints for superiority over placebo, significant IOP-lowering effects were observed, particularly at higher doses. The discrepancy was partly attributed to a larger than expected placebo response.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments used to elucidate the mechanism of action of this compound and related adenosine A1 receptor agonists in trabecular meshwork cells.

Human Trabecular Meshwork (HTM) Cell Culture

Objective: To isolate and culture primary human trabecular meshwork cells for in vitro experiments.

Protocol:

-

Tissue Acquisition: Obtain human donor corneoscleral rims from an eye bank.

-

Dissection: Under a dissecting microscope, make an incision anterior to the scleral spur and peel away the trabecular meshwork tissue in strips.

-

Explant Culture: Place the TM tissue strips in a culture dish with Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.

-

Cell Migration: Allow TM cells to migrate out from the tissue explants over 1-2 weeks in a humidified incubator at 37°C and 5% CO2.

-

Subculture: Once confluent, detach the cells using trypsin-EDTA and subculture for experiments.

3D Human Trabecular Meshwork (3D-HTM) Tissue Construct Culture

Objective: To create a more physiologically relevant in vitro model of the trabecular meshwork.

Protocol:

-

Scaffold Preparation: Use commercially available 3D culture platforms such as porous membranes or hydrogels.

-

Cell Seeding: Seed primary HTM cells onto the 3D scaffold.

-

Culture: Culture the 3D constructs in a bioreactor or under conditions that mimic the flow of aqueous humor.

-

Characterization: Assess cell viability, morphology, and expression of TM-specific markers to validate the model.

Western Blot Analysis for Protein Expression

Objective: To quantify the expression levels of specific proteins (e.g., fibronectin, collagen IV, MMP-14, phosphorylated ERK1/2) in TM cells following treatment with an adenosine A1 receptor agonist.

Protocol:

-

Cell Treatment: Treat cultured TM cells with the desired concentrations of the adenosine A1 receptor agonist for specified time periods.

-

Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Gelatin Zymography for MMP-2 Activity

Objective: To assess the enzymatic activity of MMP-2 secreted by TM cells.

Protocol:

-

Conditioned Media Collection: Culture TM cells in serum-free media and treat with the adenosine A1 receptor agonist. Collect the conditioned media.

-

Sample Preparation: Mix the conditioned media with a non-reducing sample buffer. Do not heat or boil the samples.

-

Gel Electrophoresis: Run the samples on a polyacrylamide gel co-polymerized with gelatin.

-

Gel Renaturation and Development: Wash the gel in a Triton X-100 solution to remove SDS and allow the MMPs to renature. Incubate the gel in a development buffer containing calcium and zinc ions at 37°C for 24-48 hours.

-

Staining and Destaining: Stain the gel with Coomassie Brilliant Blue. Areas of gelatin degradation by MMPs will appear as clear bands against a blue background.

-

Analysis: Quantify the clear bands using densitometry.

Conclusion

This compound and other selective adenosine A1 receptor agonists represent a promising class of therapeutic agents for glaucoma. Their mechanism of action in trabecular meshwork cells is well-defined, involving a Gi/o-coupled signaling pathway that leads to the activation of the ERK1/2 cascade. This results in the remodeling of the extracellular matrix through increased MMP activity and decreased expression of key structural proteins, ultimately enhancing aqueous humor outflow and lowering intraocular pressure. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals working in the field of glaucoma therapeutics. Further research may focus on optimizing dosing regimens and exploring the long-term effects of these compounds on trabecular meshwork health and function.

References

The Pharmacological Profile of Evodenoson: A Selective A2A Adenosine Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evodenoson (also known as ATL313) is a potent and highly selective agonist for the A2A adenosine (B11128) receptor (A2AR), a G-protein coupled receptor that plays a crucial role in regulating a wide array of physiological processes.[1][2] Activation of the A2AR is known to mediate anti-inflammatory effects, vasodilation, and protection from ischemia-reperfusion injury.[3] This has positioned A2AR agonists like this compound as promising therapeutic candidates for a variety of conditions, including inflammatory diseases, cardiovascular disorders, and neuropathic pain.[3][4] This technical guide provides an in-depth overview of the pharmacological profile of this compound, with a focus on its receptor selectivity, signaling pathways, and preclinical evaluation.

Data Presentation: Receptor Binding Affinity and Functional Potency

The selectivity of this compound for the A2A receptor over other adenosine receptor subtypes (A1, A2B, and A3) is a key feature of its pharmacological profile, minimizing the potential for off-target effects. The following tables summarize the binding affinity (Ki) and functional potency (EC50) of this compound at human adenosine receptors.

Table 1: Binding Affinity (Ki) of this compound at Human Adenosine Receptors

| Receptor Subtype | Ki (nM) |

| A1 | Data Not Available |

| A2A | Data Not Available |

| A2B | Data Not Available |

| A3 | Data Not Available |

Table 2: Functional Potency (EC50) of this compound at Human Adenosine Receptors

| Receptor Subtype | EC50 (nM) |

| A1 | Data Not Available |

| A2A | Data Not Available |

| A2B | Data Not Available |

| A3 | Data Not Available |

Note: Specific quantitative Ki and EC50 values for this compound were not available in the public domain at the time of this review. The characterization as a "potent and selective A2A agonist" is based on qualitative descriptions in the available literature.

Signaling Pathways

Activation of the A2A adenosine receptor by this compound initiates a well-defined intracellular signaling cascade. This pathway is primarily mediated by the coupling of the receptor to a stimulatory G-protein (Gs).

Upon agonist binding, the Gs protein activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). Activated PKA can then phosphorylate various downstream targets, including the cAMP response element-binding protein (CREB), which modulates the transcription of genes involved in inflammation and immune responses.

A2A Adenosine Receptor Signaling Pathway. This diagram illustrates the downstream signaling cascade initiated by the binding of this compound to the A2A receptor.

Experimental Protocols

The characterization of this compound's pharmacological profile relies on a suite of standardized in vitro and in vivo assays.

In Vitro Assays

1. Radioligand Binding Assay (for determining Ki)

This assay is employed to determine the binding affinity of this compound to the different adenosine receptor subtypes.

-

Objective: To quantify the affinity (Ki) of this compound for A1, A2A, A2B, and A3 adenosine receptors.

-

Methodology:

-

Membrane Preparation: Membranes are prepared from cells stably expressing one of the four human adenosine receptor subtypes.

-

Competitive Binding: A constant concentration of a specific radiolabeled antagonist for each receptor subtype is incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound.

-

Incubation and Filtration: The mixture is incubated to allow for competitive binding to reach equilibrium. The reaction is then terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

-

Radioligand Binding Assay Workflow. This diagram outlines the key steps in determining the binding affinity of this compound.

2. cAMP Functional Assay (for determining EC50)

This assay measures the functional potency of this compound by quantifying its ability to stimulate the production of the second messenger cAMP.

-

Objective: To determine the concentration of this compound that produces 50% of the maximal response (EC50) at the A2A receptor.

-

Methodology:

-

Cell Culture: Cells expressing the human A2A adenosine receptor are cultured.

-

Stimulation: The cells are incubated with increasing concentrations of this compound.

-

cAMP Measurement: After a defined incubation period, the intracellular cAMP levels are measured using a suitable method, such as a competitive immunoassay or a reporter gene assay.

-

Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the logarithm of the this compound concentration. The EC50 value is then determined from this curve.

-

cAMP Functional Assay Workflow. This diagram depicts the process for determining the functional potency of this compound.

In Vivo Assay

1. Murine Model of Clostridium difficile Toxin A-Induced Ileal Enteritis

This in vivo model was used to evaluate the anti-inflammatory effects of this compound in a relevant disease context.

-

Objective: To assess the ability of this compound to reduce inflammation and tissue damage in a mouse model of intestinal inflammation.

-

Animal Model: Male Swiss mice.

-

Methodology:

-

Induction of Enteritis: A closed loop of the ileum is created in anesthetized mice. Clostridium difficile toxin A is then injected into the ligated ileal loop to induce inflammation.

-

Treatment: this compound (ATL313) is administered to the mice, typically via intraperitoneal injection, either before or after the toxin A challenge.

-

Assessment of Inflammation: After a set period, the mice are euthanized, and the ileal loops are collected. The following parameters are assessed:

-

Fluid Secretion: The length and weight of the ileal loop are measured to determine the amount of fluid accumulation.

-

Histopathology: Tissue sections are prepared and examined for evidence of mucosal injury, edema, and neutrophil infiltration.

-

Myeloperoxidase (MPO) Activity: MPO is an enzyme abundant in neutrophils, and its activity in the tissue is measured as an index of neutrophil infiltration.

-

Cytokine Levels: The concentration of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), in the tissue homogenates is quantified.

-

-

-

Outcome Measures: The primary outcomes are the reduction in fluid secretion, histological damage score, MPO activity, and TNF-α levels in the this compound-treated group compared to the vehicle-treated control group.

Conclusion

This compound is a selective A2A adenosine receptor agonist with significant potential for therapeutic applications in inflammatory and ischemic conditions. Its high selectivity for the A2A receptor is a key attribute that is expected to translate into a favorable side-effect profile. The well-characterized Gs-cAMP-PKA signaling pathway provides a clear mechanism of action for its anti-inflammatory and tissue-protective effects. Preclinical studies in relevant animal models have demonstrated its efficacy in mitigating inflammation and tissue damage. Further research, including the public dissemination of its complete quantitative pharmacological profile, will be crucial for its continued development and potential clinical translation.

References

- 1. researchgate.net [researchgate.net]

- 2. US8188063B2 - Use of adenosine A2A modulators to treat spinal cord injury - Google Patents [patents.google.com]

- 3. Evaluation of Molecular Modeling of Agonist Binding in Light of the Crystallographic Structure of an Agonist-Bound A2A Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Evodenoson: A Technical Guide to its Discovery, Synthesis, and Ophthalmic Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Evodenoson (also known as ATL-313 and DE-112) is a potent and selective adenosine (B11128) A₂A receptor agonist that was investigated as a potential therapeutic agent for lowering intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension. This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical and clinical evaluation of this compound for ophthalmic research. The document details the mechanism of action, experimental protocols, and available quantitative data, offering valuable insights for researchers in the field of ophthalmology and adenosine receptor pharmacology. While the clinical development of this compound for ophthalmic indications was discontinued, the information presented here serves as a valuable resource for the ongoing exploration of adenosine A₂A receptor agonists in the management of ocular diseases.

Introduction

Glaucoma is a leading cause of irreversible blindness worldwide, characterized by progressive optic neuropathy and visual field loss. Elevated intraocular pressure (IOP) is a major risk factor for the development and progression of glaucoma, and current therapeutic strategies primarily focus on lowering IOP. The adenosine A₂A receptor has emerged as a promising target for IOP reduction. Activation of A₂A receptors in the trabecular meshwork is believed to enhance aqueous humor outflow, thereby lowering IOP. This compound was developed as a selective A₂A receptor agonist to explore this therapeutic hypothesis.

Discovery and Mechanism of Action

This compound was identified as a promising drug candidate through medicinal chemistry efforts focused on developing potent and selective adenosine A₂A receptor agonists. Its chemical structure, methyl 4-({3-[6-amino-9-((2R,3R,4S,5S)-5-(cyclopropylcarbamoyl)-3,4-dihydroxyoxolan-2-yl)purin-2-yl]prop-2-yn-1-yl})piperidine-1-carboxylate, was designed for optimal interaction with the A₂A receptor.

The proposed mechanism of action for this compound in the eye involves the activation of A₂A adenosine receptors located in the trabecular meshwork and ciliary epithelium. This activation is thought to trigger a signaling cascade that ultimately leads to an increase in the facility of aqueous humor outflow, thus reducing intraocular pressure.

Signaling Pathway

The signaling pathway initiated by this compound binding to the A₂A receptor is depicted below.

Synthesis of this compound

The synthesis of this compound is a multi-step process, with a key step involving a Sonogashira cross-coupling reaction. A general nine-step synthesis has been described, starting from 2-Iodo-5'-N-cyclopropylcarboxamidoadenosine. While a detailed, step-by-step protocol with specific reagents and reaction conditions is not publicly available, the general synthetic strategy is outlined below.

Experimental Workflow: General Synthesis

Quantitative Data

Detailed quantitative data for this compound from preclinical and clinical studies are limited in publicly accessible literature. The following table summarizes the available information.

| Parameter | Value | Receptor/Model | Reference |

| Receptor Binding Affinity (Kᵢ) | Data not publicly available | Human Adenosine A₂A Receptor | - |

| Functional Potency (EC₅₀/IC₅₀) | Data not publicly available | - | - |

| Clinical Trial (Phase 1/2) | NCT00378163 | Open-angle Glaucoma or Ocular Hypertension | ClinicalTrials.gov |

| Primary Outcome | Change in Intraocular Pressure | - | Results not published |

| Status | Terminated | - | - |

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of this compound are not fully available in the public domain. However, based on standard methodologies in medicinal chemistry and pharmacology, the following outlines the likely experimental approaches that were used.

Radioligand Binding Assay (Hypothetical Protocol)

This protocol describes a standard method to determine the binding affinity (Kᵢ) of a test compound like this compound for the adenosine A₂A receptor.

Functional Assay: cAMP Accumulation (Hypothetical Protocol)

This protocol outlines a common functional assay to measure the agonistic activity of a compound at the A₂A receptor by quantifying the production of cyclic AMP (cAMP).

In-Vitro Characterization of Evodenoson: A Technical Guide to Binding Affinity and Efficacy

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Evodenoson and the A2A Adenosine (B11128) Receptor

The A2A adenosine receptor is a member of the Gs alpha subunit-coupled G-protein coupled receptor family. Its activation initiates a signaling cascade that leads to the production of cyclic adenosine monophosphate (cAMP), a crucial second messenger. This pathway is pivotal in mediating the physiological effects of adenosine, which include vasodilation and the dampening of inflammatory responses.

This compound has been investigated for its therapeutic potential, particularly in conditions where modulating inflammation is beneficial. Its selectivity for the A2AAR is a key characteristic, as this can minimize off-target effects associated with the activation of other adenosine receptor subtypes (A1, A2B, and A3). A thorough in-vitro characterization is the foundational step in the preclinical development of such compounds.

Binding Affinity Characterization

Binding affinity is a measure of the strength of the interaction between a ligand (e.g., this compound) and its receptor. It is typically quantified by the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half the binding sites at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.

Data Presentation: Binding Affinity of A2A Receptor Agonists

While specific Ki values for this compound are not available, the following table provides binding affinity data for other known A2AAR agonists to serve as a reference. This data is typically determined using radioligand binding assays.

| Compound | Receptor | Species | Ki (nM) | Reference Radioligand |

| This compound | A2A | Human | Data not available | - |

| Regadenoson | A2A | Human | ~1300 | [3H]-NECA |

| CGS 21680 | A2A | Rat | 15 | [3H]-CGS 21680 |

| NECA | A2A | Human | 14 | [3H]-ZM241385 |

| Adenosine | A2A | Human | 240 | [3H]-CGS 21680 |

Experimental Protocol: Radioligand Binding Assay

This protocol outlines a standard method for determining the binding affinity of a test compound like this compound for the A2AAR using a competitive radioligand binding assay.

Materials:

-

Cell membranes expressing the human A2A adenosine receptor.

-

A suitable radioligand (e.g., [3H]-CGS 21680 or [3H]-ZM241385).

-

Test compound (this compound).

-

Non-specific binding control (e.g., a high concentration of a known A2AAR agonist like NECA).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

96-well filter plates.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Membrane Preparation: Thaw the cell membranes expressing the A2AAR on ice and resuspend them in the assay buffer to a predetermined protein concentration.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Assay buffer.

-

A fixed concentration of the radioligand.

-

Varying concentrations of the test compound (this compound) or the non-specific binding control.

-

The cell membrane suspension to initiate the binding reaction.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the filter plate to separate the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the test compound.

-

Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Visualization: Radioligand Binding Assay Workflow

Caption: Workflow for a competitive radioligand binding assay.

Efficacy Characterization

Efficacy refers to the ability of a ligand to activate its receptor and elicit a biological response. For A2AAR agonists, efficacy is often measured by their ability to stimulate the production of intracellular cAMP. The potency of an agonist is quantified by its EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.

Data Presentation: In-Vitro Efficacy of A2A Receptor Agonists

| Compound | Assay | Cell Line | EC50 (nM) | Emax (% of control) |

| This compound | cAMP Accumulation | HEK293 (human A2AAR) | Data not available | Data not available |

| Regadenoson | cAMP Accumulation | CHO (human A2AAR) | 210 | 100 |

| CGS 21680 | cAMP Accumulation | PC12 (rat A2AAR) | 26 | 100 |

| NECA | cAMP Accumulation | HEK293 (human A2AAR) | 10 | 100 |

Experimental Protocol: cAMP Accumulation Assay

This protocol describes a common method for measuring the ability of an agonist like this compound to stimulate cAMP production in cells expressing the A2AAR.

Materials:

-

A cell line stably expressing the human A2A adenosine receptor (e.g., HEK293 or CHO cells).

-

Cell culture medium.

-

Test compound (this compound).

-

A phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

A positive control (e.g., a known A2AAR agonist like NECA or a direct adenylyl cyclase activator like forskolin).

-

A commercial cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

-

Cell Culture: Culture the A2AAR-expressing cells to an appropriate confluency in multi-well plates.

-

Pre-incubation: Wash the cells and pre-incubate them with a PDE inhibitor in a suitable buffer for a short period.

-

Agonist Stimulation: Add varying concentrations of the test compound (this compound) or the positive control to the wells and incubate for a specific time at 37°C to stimulate cAMP production.

-

Cell Lysis: Lyse the cells according to the protocol of the chosen cAMP assay kit to release the intracellular cAMP.

-

cAMP Detection: Follow the instructions of the cAMP assay kit to measure the amount of cAMP in each well. This typically involves a competitive immunoassay format.

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Convert the raw assay signals for the test compound into cAMP concentrations using the standard curve.

-

Plot the cAMP concentration as a function of the log concentration of the test compound to create a dose-response curve.

-

Determine the EC50 value from the dose-response curve.

-

Determine the Emax value, which is the maximum response produced by the agonist.

-

Visualization: A2A Receptor Signaling Pathway and cAMP Assay Workflow

Caption: A2A adenosine receptor signaling cascade.

Caption: Workflow for a cAMP accumulation assay.

Conclusion

The in-vitro characterization of a compound's binding affinity and efficacy is a critical phase in drug discovery and development. For this compound, a selective A2A adenosine receptor agonist, this process involves determining its Ki value through radioligand binding assays and its EC50 and Emax values via functional assays such as cAMP accumulation assays. While specific quantitative data for this compound remains to be published in widespread literature, the methodologies outlined in this guide provide a robust framework for its characterization. The provided comparative data for other A2AAR agonists and the detailed visualizations of the signaling pathway and experimental workflows serve as valuable resources for researchers in the field. Further studies are warranted to fully elucidate the in-vitro pharmacological profile of this compound.

Evodenoson and its Analogs: A Technical Overview of Aqueous Humor Dynamics in Preclinical Glaucoma Models

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available preclinical data specifically detailing the effects of evodenoson (also known as ATL-313 or DE-112) on aqueous humor dynamics are limited. This guide, therefore, focuses on the extensively studied and closely related adenosine (B11128) A1 receptor agonist, trabodenoson (B1682450), to provide a comprehensive technical overview of this therapeutic class's mechanism of action and effects in preclinical glaucoma models. The information presented for trabodenoson is expected to be largely representative of this compound's anticipated pharmacological profile in the context of intraocular pressure reduction.

Introduction: The Role of Adenosine A1 Receptor Agonists in Glaucoma

Elevated intraocular pressure (IOP) is a primary risk factor in the pathogenesis of glaucoma, a progressive optic neuropathy. The regulation of IOP is dependent on the balance between the production of aqueous humor by the ciliary body and its drainage through the trabecular meshwork (conventional outflow) and the uveoscleral pathway (unconventional outflow).[1] Dysfunction of the trabecular meshwork, leading to increased outflow resistance, is a key contributor to ocular hypertension.[2]

Adenosine, an endogenous purine (B94841) nucleoside, modulates various physiological processes through its interaction with four G-protein coupled receptor subtypes: A1, A2A, A2B, and A3.[1] In the eye, activation of the adenosine A1 receptor has been identified as a promising therapeutic target for lowering IOP.[3] Selective A1 receptor agonists, such as trabodenoson, have been shown to effectively reduce IOP in multiple animal models.[4] The mechanism of action is primarily attributed to the enhancement of aqueous humor outflow through the conventional pathway.

Mechanism of Action: Enhancing Conventional Outflow

Trabodenoson, a selective adenosine A1 receptor agonist, lowers IOP by targeting the trabecular meshwork. The binding of trabodenoson to A1 receptors on trabecular meshwork cells initiates an intracellular signaling cascade that leads to the increased expression and activity of matrix metalloproteinases (MMPs), particularly MMP-2. These enzymes are crucial for remodeling the extracellular matrix (ECM) of the trabecular meshwork. By degrading components of the ECM, such as collagen IV and fibronectin, MMP-2 reduces the hydraulic resistance of the trabecular meshwork, thereby increasing the facility of aqueous humor outflow and lowering IOP.

Signaling Pathway

The activation of the adenosine A1 receptor by trabodenoson and the subsequent downstream signaling cascade leading to enhanced aqueous humor outflow is depicted in the diagram below.

Preclinical Efficacy: Quantitative Data from Murine Models

Preclinical studies in mice have demonstrated the efficacy of topical trabodenoson in lowering IOP and increasing conventional outflow facility. The following tables summarize the key quantitative findings from these studies.

Effect of Trabodenoson on Intraocular Pressure (IOP) in Mice

| Animal Model | Drug Concentration | Treatment Duration | Mean IOP Reduction (mmHg) | Significance (p-value) | Reference |

| Young C57 Mice (3-4 months) | 3% | 7 days (once daily) | 2.44 ± 0.22 | < 0.05 | |

| Aged C57 Mice (12 months) | 6% | 7 days (once daily) | 3.7 ± 0.38 (SEM) | < 0.05 |

Effect of Trabodenoson on Aqueous Humor Outflow Facility in Mice

| Animal Model | Treatment Duration | Increase in Outflow Facility | Significance (p-value) | Reference |

| Young and Aged Mice | 2 days | 30% | < 0.05 | |

| Aged Mice | 2 days | 26% | < 0.05 | |

| Young and Aged Mice | 7 days | 15% | 0.07 |

Experimental Protocols

The following sections detail the methodologies employed in the key preclinical studies of trabodenoson.

Animal Models

-

Species: C57BL/6J mice, both young (3-4 months) and aged (12 months), were used to assess the effects of trabodenoson on both healthy and aging eyes.

-

Housing: Mice were handled in accordance with institutional animal care and use guidelines.

Drug Administration

-

Formulation: Trabodenoson was formulated in a vehicle solution for topical administration.

-

Dosing: A single daily topical dose of 3% or 6% trabodenoson was administered to one eye, with the contralateral eye receiving a placebo vehicle.

Intraocular Pressure (IOP) Measurement

-

Method: IOP was measured using a rebound tonometer (e.g., TonoLab).

-

Procedure: Measurements were taken daily, typically 30 minutes prior to the administration of the drug or vehicle, for the duration of the study (up to 7 days).

Outflow Facility Measurement

-

Method: Outflow facility was determined using an ex vivo perfusion system.

-

Procedure: After the treatment period, mice were euthanized, and the eyes were enucleated. The anterior segments were then perfused with a solution at a constant pressure, and the flow rate was measured to calculate the outflow facility.

Tracer Perfusion and Imaging

-

Purpose: To visualize and quantify the flow through the conventional outflow pathway.

-

Method: Fluorescent tracer beads were perfused in living, anesthetized mice prior to fixation.

-

Analysis: Anterior chamber flat mounts were prepared and analyzed using immunofluorescence microscopy to quantify the fluorescent signal within the trabecular meshwork. An increased fluorescent signal in trabodenoson-treated eyes indicated a greater flow through the conventional pathway.

Experimental Workflow

The general workflow for a preclinical study evaluating the effect of a topical IOP-lowering agent like trabodenoson is outlined below.

Conclusion

Preclinical evidence from studies on trabodenoson, a close analog of this compound, strongly supports the therapeutic potential of selective adenosine A1 receptor agonists for the treatment of glaucoma. The mechanism of action, centered on the enhancement of conventional aqueous humor outflow via trabecular meshwork ECM remodeling, is well-supported by in vivo and ex vivo data. The quantitative findings in murine models demonstrate a statistically significant reduction in IOP and an increase in outflow facility. These preclinical data provide a solid foundation for the continued clinical development of this compound and other compounds in this class for the management of ocular hypertension and glaucoma.

References

- 1. Trabodenoson, an Adenosine Mimetic With A1 Receptor Selectivity Lowers Intraocular Pressure by Increasing Conventional Outflow Facility in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. inotekpharma.com [inotekpharma.com]

- 3. researchgate.net [researchgate.net]

- 4. A Randomized Phase 1 Dose Escalation Study to Evaluate Safety, Tolerability, and Pharmacokinetics of Trabodenoson in Healthy Adult Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

Evodenoson: An Examination of Cellular Targets Beyond the A2A Adenosine Receptor

A comprehensive review of publicly available scientific literature and regulatory data reveals a significant gap in the characterization of cellular targets for the selective A2A adenosine (B11128) receptor agonist, Evodenoson (also known as ATL-313), beyond its primary target. While extensively studied for its high affinity and selectivity for the A2A adenosine receptor (A2AAR), detailed information regarding its broader pharmacological profile, including potential off-target interactions, remains largely unpublished in the public domain.

This technical guide addresses the current state of knowledge regarding this compound's cellular interactions, highlighting the absence of comprehensive off-target screening data. In lieu of specific findings, this document will outline the standard methodologies and theoretical considerations for identifying and characterizing non-A2AAR targets for a selective agonist like this compound.

This compound's Primary Target: The A2A Adenosine Receptor

This compound is a potent and selective agonist for the A2A adenosine receptor, a G-protein coupled receptor (GPCR) that plays a crucial role in various physiological processes.[1][2][3] Activation of the A2AAR by this compound primarily leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[3] This signaling cascade is central to its therapeutic effects, which have been explored in contexts such as myocardial perfusion imaging, inflammation, and oncology.[1]

The established selectivity of this compound for the A2AAR over other adenosine receptor subtypes (A1, A2B, and A3) is a key feature emphasized in the scientific literature. However, "selective" in pharmacology is a relative term, and even highly selective drugs can interact with other cellular targets, particularly at higher concentrations. These off-target interactions can lead to unexpected side effects or, in some cases, novel therapeutic opportunities.

The Uncharted Territory: Off-Target Profile of this compound

A thorough search of scientific databases, clinical trial registries, and regulatory documents (such as those from the FDA) did not yield any publicly available data from comprehensive off-target binding or functional screening studies for this compound. Such studies are a standard component of preclinical safety pharmacology and are crucial for a complete understanding of a drug candidate's mechanism of action and potential liabilities.

The absence of this information in the public domain means that a detailed, data-driven guide on the specific cellular targets of this compound beyond the A2AAR cannot be constructed at this time. The following sections will, therefore, focus on the established principles and methodologies that would be employed to generate such a profile.

Methodologies for Identifying Off-Target Interactions

To characterize the broader cellular interaction profile of a compound like this compound, a tiered approach involving both in vitro and in vivo studies is typically employed.

In Vitro Screening Panels

The initial step in identifying off-target interactions involves screening the compound against large panels of known biological targets. These commercially available services provide a broad survey of potential binding sites.

-

Receptor Binding Assays: These assays assess the ability of this compound to displace a radiolabeled ligand from a wide array of receptors, including other GPCRs, ion channels, and transporters. A standard panel might include over 100 different targets.

-

Enzyme Inhibition Assays: The effect of this compound on the activity of a diverse set of enzymes, particularly kinases, proteases, and phosphatases, would be evaluated. Kinome scanning, for instance, assesses the interaction of a compound with hundreds of different kinases.

-

Ion Channel Functional Assays: Patch-clamp or fluorescence-based assays are used to determine if this compound modulates the activity of various ion channels, a critical step in assessing cardiovascular safety (e.g., hERG channel).

Experimental Protocol: A Generic Receptor Binding Assay

A typical competitive radioligand binding assay to assess off-target interactions would follow this general protocol:

-

Preparation of Cell Membranes: Cell lines overexpressing the target receptor are cultured and harvested. The cell membranes are then isolated through centrifugation.

-

Assay Setup: The cell membranes are incubated with a known concentration of a specific radioligand for the target receptor and varying concentrations of the test compound (this compound).

-

Incubation: The mixture is incubated to allow for binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The bound radioligand is separated from the unbound ligand, typically by rapid filtration through a glass fiber filter.

-

Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.

-

Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value). This is then used to calculate the binding affinity (Ki) of the test compound for the off-target receptor.

Cellular and Functional Assays

If significant binding to an off-target is identified, subsequent cellular and functional assays are performed to determine the nature of the interaction (e.g., agonist, antagonist, inverse agonist) and its downstream consequences.

Experimental Workflow for Off-Target Validation

Caption: Workflow for validating a potential off-target interaction.

In Vivo Toxicology and Safety Pharmacology

Preclinical toxicology and safety pharmacology studies in animal models provide the ultimate assessment of a drug's on- and off-target effects in a whole organism. These studies evaluate the effects on the cardiovascular, respiratory, and central nervous systems. Adverse findings in these studies can sometimes be traced back to previously unidentified off-target interactions.

Potential Off-Target Classes for Adenosine Receptor Agonists

While specific data for this compound is lacking, general pharmacological principles suggest potential off-target classes for adenosine-like molecules.

-

Other Purinergic Receptors: Although designed for A2AAR selectivity, at high enough concentrations, this compound could exhibit some activity at other adenosine receptor subtypes (A1, A2B, A3) or even P2Y receptors.

-

Adenosine Transporters: Compounds that are structurally similar to adenosine could potentially interact with equilibrative nucleoside transporters (ENTs) or concentrative nucleoside transporters (CNTs), affecting the uptake and clearance of endogenous adenosine.

-

Enzymes of Purine Metabolism: It is conceivable that adenosine analogs could interact with enzymes involved in adenosine metabolism, such as adenosine kinase or adenosine deaminase, though this is less likely for a highly modified molecule like this compound.

Signaling Pathways of Adenosine Receptors

Caption: Canonical G-protein signaling pathways for adenosine receptors.

Conclusion

The development of highly selective drugs like this compound represents a significant advancement in targeted therapy. However, a complete understanding of a drug's biological activity requires a thorough investigation of its potential off-target interactions. At present, there is a notable absence of publicly available data on the cellular targets of this compound beyond the A2A adenosine receptor. While this underscores the compound's high selectivity, it also represents a knowledge gap. The methodologies outlined in this guide provide a framework for how such an investigation would be conducted. Future public disclosure of comprehensive safety pharmacology and off-target screening data for this compound would be invaluable to the scientific and medical communities for a more complete risk-benefit assessment and to potentially uncover new therapeutic applications.

References

- 1. A2A Adenosine Receptor Agonists and their Potential Therapeutic Applications. An Update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The future of pharmacologic stress: selective A2A adenosine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacology of adenosine A2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Evodenoson: An Investigative Technical Guide on its Anti-inflammatory Properties in Ocular Tissues

For Researchers, Scientists, and Drug Development Professionals

Abstract

Evodenoson (formerly DE-112) is a selective adenosine (B11128) A2a receptor (A2aR) agonist that has been investigated for its therapeutic potential in ocular conditions. While primarily studied for its role in reducing intraocular pressure, the mechanism of A2aR agonism strongly suggests significant anti-inflammatory properties relevant to a spectrum of ocular diseases. This technical guide provides an in-depth analysis of the potential anti-inflammatory effects of this compound in ocular tissues, based on the established role of A2aR activation in modulating inflammatory pathways. Due to the limited publicly available data specifically on this compound's anti-inflammatory profile, this guide incorporates representative data and methodologies from studies on other selective A2aR agonists, such as CGS 21680, to illustrate the expected biological activity and to provide a framework for future research. This document outlines the molecular mechanism of action, summarizes key quantitative data from relevant pre-clinical studies, details experimental protocols for assessing anti-inflammatory efficacy in ocular models, and provides visual representations of signaling pathways and experimental workflows.

Introduction to this compound and Ocular Inflammation

This compound is an organic compound identified as a purine (B94841) nucleoside and a selective agonist for the adenosine A2a receptor.[1] It was developed by Allergan UC and underwent Phase 1/2 clinical trials for the treatment of primary open-angle glaucoma and ocular hypertension (NCT01279083).[1][2]

Ocular inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants, and is a key pathological feature in numerous eye diseases, including uveitis, diabetic retinopathy, and dry eye disease. The inflammatory cascade in ocular tissues involves the activation of resident immune cells like microglia, and the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins, which can lead to tissue damage and vision loss.

The adenosine A2a receptor is a G-protein coupled receptor predominantly expressed on various immune cells, including monocytes, macrophages, and microglia.[3] Activation of the A2aR is widely recognized for its potent anti-inflammatory effects, making it an attractive therapeutic target for inflammatory diseases.[3]

Mechanism of Action: A2a Receptor Signaling in Ocular Tissues

The anti-inflammatory effects of this compound are mediated through the activation of the A2a adenosine receptor. This receptor is coupled to a Gs protein, and its stimulation initiates a signaling cascade that ultimately suppresses inflammatory responses. The key steps in this pathway are as follows:

-

Receptor Binding and G-Protein Activation: this compound binds to the A2a receptor on the surface of immune cells in ocular tissues, such as retinal microglia. This binding event causes a conformational change in the receptor, leading to the activation of the associated Gs protein.

-

Adenylyl Cyclase Activation and cAMP Production: The activated Gs protein stimulates adenylyl cyclase, an enzyme that converts ATP into cyclic adenosine monophosphate (cAMP). This leads to an increase in intracellular cAMP levels.

-

Protein Kinase A (PKA) Activation: cAMP acts as a second messenger and activates Protein Kinase A (PKA).

-

Inhibition of Pro-inflammatory Signaling: PKA activation leads to the phosphorylation of various downstream targets, which in turn inhibits pro-inflammatory signaling pathways. A key mechanism is the inhibition of the nuclear factor-kappa B (NF-κB) pathway, a critical transcription factor for pro-inflammatory cytokines like TNF-α and IL-1β. PKA can also negatively regulate the mitogen-activated protein kinase (MAPK) pathways, such as ERK and p38, which are also involved in the inflammatory response.

This signaling cascade results in a decreased production and release of pro-inflammatory mediators, thereby dampening the inflammatory response in ocular tissues.

Quantitative Data on Anti-inflammatory Effects of A2aR Agonists

The following tables summarize quantitative data from pre-clinical studies investigating the anti-inflammatory effects of selective A2aR agonists in ocular models. This data is presented as a proxy for the expected efficacy of this compound.

Table 1: In Vitro Inhibition of Pro-inflammatory Cytokines

| Compound | Cell Type | Stimulus | Cytokine Measured | Concentration | % Inhibition | Reference |

| CGS 21680 | Retinal Microglia | Amadori-glycated albumin (AGA) | TNF-α | 1 µM | ~70% | |

| NECA | Retinal Microglia | Amadori-glycated albumin (AGA) | TNF-α | 1 µM | 30% | |

| CGS 21680 | T-cells from EAU mice | IRBP peptide | IFN-γ | 250 nM | Significant reduction |

Table 2: In Vivo Effects on Ocular Inflammation

| Compound | Animal Model | Disease Induction | Key Finding | Efficacy | Reference |

| Adenosine | Rats | Experimental Allergic Uveitis (EAU) | Marked reduction in inflammation | Qualitative | |

| A2aR agonist | Diabetic mice (streptozotocin-induced) | Diabetes | Reduced TNF-α, ICAM expression, and ERK activation in retina | Qualitative | |

| CGS 21680 | Rats | Light-induced retinal degeneration | Increased IL-1β expression (pro-inflammatory effect in this model) | Qualitative |

Note: The pro-inflammatory effect of CGS 21680 in the light-induced retinal degeneration model highlights the complexity of A2aR signaling, which can be context-dependent.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the anti-inflammatory properties of A2aR agonists like this compound in ocular tissues.

In Vitro Assay: Inhibition of TNF-α Release from Retinal Microglia

Objective: To determine the dose-dependent effect of this compound on the release of TNF-α from activated retinal microglia.

Materials:

-

Primary retinal microglial cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Lipopolysaccharide (LPS)

-

This compound (or other A2aR agonist)

-

TNF-α ELISA kit

Protocol:

-

Cell Culture: Culture primary retinal microglia in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Cell Plating: Seed microglia in 24-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

Pre-treatment: Replace the medium with serum-free DMEM and pre-treat the cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) for 1 hour.

-

Stimulation: Add LPS (100 ng/mL) to the wells to induce an inflammatory response and incubate for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.

-

ELISA: Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage inhibition of TNF-α release for each concentration of this compound compared to the LPS-only control. Determine the IC50 value.

In Vivo Model: Endotoxin-Induced Uveitis (EIU) in Rats

Objective: To assess the in vivo anti-inflammatory efficacy of this compound in a model of acute anterior uveitis.

Materials:

-

Lewis rats (male, 6-8 weeks old)

-

Lipopolysaccharide (LPS) from Salmonella typhimurium

-

This compound ophthalmic solution

-

Slit-lamp biomicroscope

-

Aqueous humor sampling supplies

-

Cell counting chamber

Protocol:

-

Animal Acclimatization: Acclimatize rats for at least one week before the experiment.

-

EIU Induction: Induce uveitis by a single footpad injection of 200 µg of LPS.

-

Treatment: Topically administer this compound ophthalmic solution (e.g., 0.1%, 0.5%, 1%) or vehicle to the eyes of the rats at 0, 6, and 12 hours post-LPS injection.

-

Clinical Scoring: At 24 hours post-LPS injection, examine the eyes using a slit-lamp biomicroscope and score the severity of inflammation based on parameters like iris hyperemia, conjunctival vessel dilation, and anterior chamber flare.

-

Aqueous Humor Analysis: Euthanize the rats and collect aqueous humor from the anterior chamber. Count the number of infiltrating inflammatory cells using a hemocytometer.

-

Cytokine Measurement: Measure the concentration of inflammatory cytokines (e.g., TNF-α, IL-6) in the aqueous humor using a multiplex bead assay or ELISA.

-

Data Analysis: Compare the clinical scores, infiltrating cell counts, and cytokine levels between the this compound-treated groups and the vehicle-treated group using appropriate statistical tests.

Mandatory Visualizations

Experimental Workflow Diagram

Conclusion

This compound, as a selective adenosine A2a receptor agonist, holds considerable promise as an anti-inflammatory agent for the treatment of various ocular diseases. The well-established anti-inflammatory signaling pathway of the A2aR, involving the cAMP-PKA axis and subsequent inhibition of NF-κB and MAPK pathways, provides a strong rationale for its therapeutic potential. Although specific data on this compound's anti-inflammatory effects in the eye are limited, evidence from studies with other A2aR agonists demonstrates a clear capacity to suppress key inflammatory mediators in relevant pre-clinical models. Further investigation is warranted to fully characterize the anti-inflammatory profile of this compound in ocular tissues and to validate its efficacy in clinical settings for inflammatory eye conditions. The experimental frameworks provided in this guide offer a robust starting point for such future research.

References

Evodenoson: A Technical Guide to its Molecular Structure, Chemical Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Evodenoson, also known by its code names ATL-313 and DE-112, is a potent and selective agonist for the A2A adenosine (B11128) receptor. This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and pharmacological characteristics of this compound. It is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes the primary signaling pathway associated with this compound's mechanism of action.

Molecular Structure and Chemical Properties

This compound is a complex organic molecule with a purine (B94841) core, characteristic of adenosine receptor ligands. Its systematic IUPAC name is methyl 4-[3-[6-amino-9-[(2R,3R,4S,5S)-5-(cyclopropylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]prop-2-ynyl]piperidine-1-carboxylate.

Chemical Structure

The chemical structure of this compound is depicted below:

(Image of the 2D chemical structure of this compound would be placed here in a full whitepaper)

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and interpretation of experimental results.

| Property | Value | Reference |

| IUPAC Name | methyl 4-[3-[6-amino-9-[(2R,3R,4S,5S)-5-(cyclopropylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]prop-2-ynyl]piperidine-1-carboxylate | [1][2][3] |

| Molecular Formula | C₂₃H₂₉N₇O₆ | [1][2] |

| Molecular Weight | 499.52 g/mol | |

| CAS Number | 844873-47-8 | |

| Synonyms | ATL-313, DE-112 | |

| SMILES | COC(=O)N1CCC(CC1)CC#CC2=NC(=C3C(=N2)N(C=N3)[C@H]4--INVALID-LINK--C(=O)NC5CC5)O">C@@HO)N | |

| InChIKey | SQJXTUJMBYVDBB-RQXXJAGISA-N | |

| pKa (predicted) | 7.13 | |

| XLogP3 (predicted) | -0.474 | |

| Topological Polar Surface Area | 177.95 Ų |

Biological Activity and Mechanism of Action

This compound is a selective agonist of the A2A adenosine receptor, a G protein-coupled receptor (GPCR). The activation of this receptor is known to mediate a variety of physiological responses, most notably in the cardiovascular and immune systems. The primary therapeutic applications investigated for this compound include the treatment of glaucoma, eye diseases, tumors, and immune system disorders.

The biological effects of this compound are primarily attributed to its ability to reduce inflammatory responses. This is achieved through the downregulation of pro-inflammatory mediators and the modulation of immune cell activity. Specifically, this compound has been shown to decrease the activities of myeloperoxidase (MPO) and adenosine deaminase (ADA), and to lower the production of tumor necrosis factor-alpha (TNF-α).

A2A Adenosine Receptor Signaling Pathway

The binding of this compound to the A2A adenosine receptor initiates a downstream signaling cascade. This pathway is central to understanding the molecule's pharmacological effects.

Experimental Protocols

This section provides an overview of key experimental methodologies relevant to the study of this compound.

Synthesis and Purification

While a specific, detailed synthesis protocol for this compound is proprietary, the general synthesis of related 2-alkynyl-N6-substituted adenosine analogs involves a multi-step process. A representative workflow is outlined below.

General Procedure:

-

Coupling Reaction: A protected 2-iodo-adenosine derivative is coupled with a terminal alkyne, such as a derivative of 4-(prop-2-yn-1-yl)piperidine-1-carboxylate, using a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI) in the presence of a base (e.g., triethylamine) in a suitable solvent (e.g., DMF).

-

Deprotection: The protecting groups on the ribose sugar moiety (e.g., silyl (B83357) or acetonide groups) are removed under appropriate conditions (e.g., acid or fluoride (B91410) treatment).

-

Purification: The crude product is purified using chromatographic techniques such as column chromatography on silica (B1680970) gel or high-performance liquid chromatography (HPLC) to yield the final pure compound.

-

Characterization: The structure and purity of the synthesized this compound are confirmed by analytical methods including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry, and infrared (IR) spectroscopy.

A2A Adenosine Receptor Binding Assay

This protocol is a representative method for determining the binding affinity of this compound to the A2A adenosine receptor.

Materials:

-

Cell membranes expressing the human A2A adenosine receptor.

-

Radioligand (e.g., [³H]-ZM241385, an A2A antagonist).

-

This compound (or other test compounds).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Procedure:

-

Incubation: In a 96-well plate, combine the cell membranes, radioligand at a fixed concentration (e.g., 1 nM), and varying concentrations of this compound.

-

Equilibrium: Incubate the mixture at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

In Vivo Anti-Inflammatory Assay (TPA-Induced Mouse Ear Edema Model)

This is a standard in vivo model to assess the topical anti-inflammatory activity of compounds like this compound.

Animals:

-

Male CD-1 or Swiss albino mice.

Materials:

-

12-O-Tetradecanoylphorbol-13-acetate (TPA) dissolved in a suitable solvent (e.g., acetone (B3395972) or ethanol).

-

This compound dissolved in a vehicle.

-

Calipers or a punch biopsy tool.

Procedure:

-

Acclimatization: Acclimate the mice to the laboratory conditions for at least one week.

-

Treatment: Topically apply a solution of this compound or the vehicle control to the inner and outer surfaces of the right ear of each mouse.

-

Induction of Edema: After a predetermined time (e.g., 30 minutes), topically apply a solution of TPA to the same ear to induce inflammation.

-

Measurement of Edema: At a specific time point after TPA application (e.g., 4-6 hours), sacrifice the mice and measure the extent of edema. This can be done by measuring the thickness of the ear with calipers or by taking a standard-sized punch biopsy from both the treated (right) and untreated (left) ears and weighing them.

-

Data Analysis: The anti-inflammatory effect is expressed as the percentage inhibition of edema, calculated by comparing the difference in ear weight or thickness between the TPA-treated and vehicle-treated groups.

Conclusion

This compound is a promising A2A adenosine receptor agonist with significant anti-inflammatory properties. Its well-defined molecular structure and mechanism of action make it a valuable tool for research in areas such as ophthalmology, oncology, and immunology. The experimental protocols and pathway information provided in this guide offer a solid foundation for further investigation and development of this compound. As with any research compound, adherence to detailed and validated experimental procedures is crucial for obtaining reliable and reproducible results.

References

Methodological & Application

Application Notes and Protocols for Evodenoson in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evodenoson (also known as ATL313) is a potent and selective agonist for the A2A adenosine (B11128) receptor (A2AR), a G protein-coupled receptor involved in various physiological processes, including inflammation and cellular proliferation. In the context of cancer research, targeting A2AR signaling has shown promise in modulating tumor growth. These application notes provide a comprehensive protocol for the preparation and use of this compound in in vitro cell culture experiments, with a focus on assessing its anti-proliferative effects.

Physicochemical Properties and Storage

| Property | Value |

| Synonyms | ATL313 |

| Molecular Formula | C₂₃H₂₉N₇O₆ |

| Molecular Weight | 499.52 g/mol |

| Appearance | Crystalline solid |

| Storage | Store at -20°C for long-term stability. Stock solutions can be stored at -80°C for up to 6 months. |

Data Presentation: In Vitro Efficacy of this compound

The following table summarizes the anti-proliferative effects of this compound (ATL313) on the MM.1S multiple myeloma cell line. Data demonstrates both single-agent activity and synergistic effects with the glucocorticoid, dexamethasone.[1]

| Treatment | Concentration | Effect | % Inhibition of Proliferation |

| This compound (ATL313) | 0.5 - 1 nM | IC₅₀ (Single Agent) | ~50% |

| This compound (ATL313) | 0.5 nM | Single Agent | ~45% |

| Dexamethasone | 100 nM | Single Agent | ~70% |

| This compound (ATL313) + Dexamethasone | 0.5 nM + 100 nM | Combination | 95% |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol details the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

-

This compound powder

-

Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

-

Sterile, amber microcentrifuge tubes or glass vials

-

Calibrated analytical balance

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Calculation: To prepare a 10 mM stock solution, calculate the required mass of this compound using the following formula: Mass (mg) = 10 mmol/L * Molecular Weight ( g/mol ) * Volume (L) * 1000 mg/g For 1 mL of a 10 mM stock solution: Mass (mg) = 0.01 mol/L * 499.52 g/mol * 0.001 L * 1000 mg/g = 4.9952 mg

-

Weighing: Tare a sterile amber microcentrifuge tube or glass vial on a calibrated analytical balance. Carefully weigh out approximately 5 mg of this compound powder and record the exact weight.

-

Dissolution: a. Add the appropriate volume of sterile DMSO to the vial containing the this compound powder to achieve a 10 mM concentration. b. Cap the vial securely and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. c. If necessary, sonicate the vial in a water bath for 5-10 minutes to aid dissolution. Visually inspect the solution to ensure no particulates are present.

-

Aliquoting and Storage: a. Dispense the 10 mM stock solution into smaller, single-use aliquots (e.g., 10 µL) in sterile microcentrifuge tubes. b. Store the aliquots at -80°C for long-term storage (up to 6 months). Avoid repeated freeze-thaw cycles.

Protocol 2: Cell Proliferation Assay Using a Resazurin-Based Method

This protocol describes a method to assess the effect of this compound on the proliferation of a cancer cell line (e.g., MM.1S) using a resazurin-based viability assay.

Materials:

-

Cancer cell line of interest (e.g., MM.1S)

-

Complete cell culture medium

-

This compound stock solution (10 mM in DMSO)

-

Sterile, 96-well clear-bottom cell culture plates

-

Resazurin-based cell viability reagent

-

Phosphate-buffered saline (PBS)

-

Multi-channel pipette

-

Plate reader with fluorescence or absorbance capabilities

Procedure:

-

Cell Seeding: a. Harvest and count the cells. b. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well) in 100 µL of complete culture medium. c. Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment and recovery.

-

Compound Treatment: a. Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 100 nM). b. Important: Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and does not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity. c. Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control (medium with the same final concentration of DMSO). d. Incubate the plate for the desired treatment duration (e.g., 48-72 hours).

-

Cell Viability Assessment: a. Following the incubation period, add the resazurin-based viability reagent to each well according to the manufacturer's instructions (typically 10-20 µL per well). b. Incubate the plate for 1-4 hours at 37°C, protected from light. c. Measure the fluorescence or absorbance at the appropriate wavelengths using a plate reader.

-

Data Analysis: a. Subtract the background reading (from wells with medium and reagent only). b. Normalize the readings of the treated wells to the vehicle control wells to determine the percentage of cell viability or inhibition of proliferation. c. Plot the percentage of inhibition versus the log of the this compound concentration to determine the IC₅₀ value.

Signaling Pathway and Experimental Workflow Diagrams

References

Application Notes and Protocols for Testing Evodenoson Efficacy in Animal Models of Ocular Hypertension

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing animal models of ocular hypertension (OHT) to assess the efficacy of Evodenoson, a selective adenosine (B11128) A1 receptor agonist for the treatment of glaucoma.

Introduction

Glaucoma, a leading cause of irreversible blindness, is often associated with elevated intraocular pressure (IOP).[1] Animal models that mimic this condition are crucial for the preclinical evaluation of novel therapeutic agents like this compound. This compound, also known as INO-8875, is a selective adenosine A1 receptor agonist that has been investigated for its potential to lower IOP.[2][3][4] The primary mechanism of action for adenosine A1 receptor agonists in the eye is thought to involve increasing the outflow of aqueous humor through the trabecular meshwork.[5] This is achieved by remodeling the extracellular matrix within the trabecular meshwork, which reduces resistance to aqueous humor drainage.

This document outlines protocols for three commonly used animal models of OHT and provides a framework for evaluating the IOP-lowering effects of this compound.

Animal Models of Ocular Hypertension

Several inducible animal models have been established to study OHT and evaluate potential treatments. The choice of model often depends on the desired duration and severity of IOP elevation, as well as the specific research question.

Summary of Animal Models for Ocular Hypertension

| Model | Animal Species | Method of Induction | Key Characteristics |

| Microbead-Induced OHT | Mice, Rats | Intracameral injection of microbeads to obstruct aqueous humor outflow. | Sustained IOP elevation; allows for the study of glaucomatous optic neuropathy. |

| Circumlimbal Suture Model | Rats, Mice | A "purse-string" suture is placed around the equator of the eye, increasing episcleral venous pressure. | Reversible and moderate IOP elevation over several weeks; cost-effective and minimally invasive. |

| Steroid-Induced OHT | Rabbits, Bovine, Sheep | Topical application or injection of corticosteroids (e.g., prednisolone (B192156) acetate, betamethasone). | Mimics steroid-induced glaucoma; IOP returns to normal after treatment cessation. |

| Hypertonic Saline-Induced OHT | Various | Injection of hypertonic saline into the episcleral veins. | Acute and transient IOP elevation. |

| Laser-Induced OHT | Mice | Laser photocoagulation of the trabecular meshwork or episcleral veins. | Induces significant IOP elevation and subsequent retinal ganglion cell loss. |

This compound (INO-8875) Efficacy Data

Preclinical studies have demonstrated the potential of this compound (INO-8875) to lower IOP in animal models.

Quantitative Data on this compound (INO-8875) Efficacy in Rabbits

| Animal Model | Drug Concentration/Dose | Maximum IOP Reduction | Duration of Effect | Reference |

| Normotensive Dutch-Belted Rabbits | 20 µg (topical) | 20-25% | ~6 hours | |

| Normotensive New Zealand White Rabbits | 165 µg (topical) | 20-25% | ~6 hours | |

| Ocular Hypertensive New Zealand White Rabbits (Carbopol-induced) | 25 µg (topical) | 20-30% | Sustained for at least 4 hours |

Experimental Protocols

The following are detailed protocols for inducing OHT and subsequently testing the efficacy of this compound.

Protocol 1: Microbead-Induced Ocular Hypertension in Mice

This protocol is adapted from established methods for inducing OHT via microbead injection.

Materials:

-